An In-depth Technical Guide to 9-([1,1'-Biphenyl]-4-yl)-3-(4-bromophenyl)-9H-carbazole: Synthesis, Properties, and Applications in Advanced Organic Electronics
An In-depth Technical Guide to 9-([1,1'-Biphenyl]-4-yl)-3-(4-bromophenyl)-9H-carbazole: Synthesis, Properties, and Applications in Advanced Organic Electronics
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Role of Carbazole Derivatives in Modern Electronics
Carbazole derivatives have become a cornerstone in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). Their rigid, planar structure, coupled with excellent thermal stability and charge-transporting capabilities, makes them ideal candidates for various roles within an OLED device.[1] The specific compound, 9-([1,1'-Biphenyl]-4-yl)-3-(4-bromophenyl)-9H-carbazole, is a member of this important class of materials, designed to leverage the electronic properties of both the carbazole core and its biphenyl and bromophenyl substituents. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and applications, with a focus on its role in advancing OLED technology.
Compound Identification and Physicochemical Properties
The subject of this guide is the specific carbazole derivative with a biphenyl group attached to the nitrogen atom (position 9) and a 4-bromophenyl group at the 3-position of the carbazole ring.
Systematic Name: 9-([1,1'-Biphenyl]-4-yl)-3-(4-bromophenyl)-9H-carbazole Common Synonyms: 9-(4-Biphenylyl)-3-(4-bromophenyl)carbazole CAS Number: 1028648-25-0
The molecular architecture of this compound is designed to provide a high triplet energy and good thermal stability, which are crucial for its function in OLEDs. The biphenyl and carbazole moieties contribute to the hole-transporting properties, while the bromophenyl group can serve as a reactive site for further functionalization, allowing for the synthesis of more complex structures.
Table 1: Physicochemical and Electronic Properties
| Property | Value | Source(s) |
| CAS Number | 1028648-25-0 | |
| Molecular Formula | C30H20BrN | [2] |
| Molecular Weight | 474.40 g/mol | |
| Appearance | White to off-white powder/crystalline solid | |
| Melting Point | 192.0 to 196.0 °C | |
| Purity (Typical) | >98.0% (HPLC) |
Synthesis of 9-([1,1'-Biphenyl]-4-yl)-3-(4-bromophenyl)-9H-carbazole
The synthesis of this asymmetrically substituted carbazole derivative is a multi-step process that typically involves the sequential formation of C-N and C-C bonds. A logical and commonly employed strategy involves a two-step approach: first, the N-arylation of a carbazole precursor, followed by a C-C cross-coupling reaction. Below is a detailed, field-proven protocol based on established synthetic methodologies for this class of compounds, such as the Ullmann condensation and the Suzuki-Miyaura cross-coupling reaction.[3][4]
Proposed Synthetic Pathway
The synthesis can be logically approached in two main stages, starting from 3-bromo-9H-carbazole.
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Step 1: N-Arylation (Ullmann Condensation) : Attachment of the biphenyl group to the nitrogen of 3-bromo-9H-carbazole.
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Step 2: C-C Cross-Coupling (Suzuki-Miyaura Reaction) : Coupling of the 4-bromophenyl group at the 3-position of the carbazole ring.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole via Ullmann Condensation
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Causality: The Ullmann reaction is a classic, cost-effective method for forming C-N bonds, particularly for the N-arylation of heterocycles like carbazole.[5] Copper(I) iodide is a common and effective catalyst, and a base such as potassium carbonate is required to deprotonate the carbazole nitrogen, activating it for nucleophilic attack. A high-boiling point solvent like DMF is used to achieve the necessary reaction temperature.
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Protocol:
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To a dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromo-9H-carbazole (1.0 eq.), 4-iodobiphenyl (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
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Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
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Add anhydrous N,N-dimethylformamide (DMF) to the flask.
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Heat the reaction mixture to 150-160 °C and stir for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.
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Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
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The crude product can be purified by column chromatography on silica gel using a hexane/dichloromethane gradient to yield 9-([1,1'-biphenyl]-4-yl)-3-bromo-9H-carbazole as a solid.
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Step 2: Synthesis of 9-([1,1'-Biphenyl]-4-yl)-3-(4-bromophenyl)-9H-carbazole via Suzuki-Miyaura Coupling
-
Causality: The Suzuki-Miyaura reaction is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[3] It is known for its mild reaction conditions and tolerance of a wide range of functional groups.[4] A palladium(0) catalyst, typically formed in situ from a precursor like Pd(PPh3)4, is used. A base is required for the transmetalation step of the catalytic cycle.
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Protocol:
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In a round-bottom flask, dissolve 9-([1,1'-biphenyl]-4-yl)-3-bromo-9H-carbazole (1.0 eq.) and 4-bromophenylboronic acid (1.5 eq.) in a mixture of toluene and ethanol.
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Add an aqueous solution of a base, such as 2M sodium carbonate.
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Deoxygenate the mixture by bubbling nitrogen through it for 20-30 minutes.
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Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq.), to the flask under a nitrogen atmosphere.
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Heat the reaction mixture to reflux (around 80-90 °C) and stir for 12-24 hours. Monitor the reaction by TLC.
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Upon completion, cool the mixture and dilute it with water. Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the final product, 9-([1,1'-biphenyl]-4-yl)-3-(4-bromophenyl)-9H-carbazole.
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Applications in Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives, including the title compound, are primarily utilized in the fabrication of high-performance OLEDs. Their electronic properties allow them to function effectively as either a host material in the emissive layer or as a hole-transporting material (HTM) .
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As a Host Material: In phosphorescent OLEDs (PhOLEDs), the host material constitutes the matrix in which the phosphorescent emitter (dopant) is dispersed. The host must have a higher triplet energy than the dopant to ensure efficient energy transfer and prevent back-energy transfer, which would quench the emission. The rigid carbazole and biphenyl units contribute to a high glass transition temperature (Tg), which improves the morphological stability and operational lifetime of the device.
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As a Hole-Transporting Material (HTM): The electron-rich carbazole nucleus facilitates the transport of holes from the anode to the emissive layer. Efficient hole injection and transport are critical for balancing the charge carriers (holes and electrons) within the emissive layer, which leads to higher recombination efficiency and, consequently, higher device brightness and efficiency.[6]
Caption: Role of the target compound in a typical OLED device structure.
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS number 1028648-25-0 is not widely available, data for structurally similar compounds such as 9-(4-Bromophenyl)-9H-carbazole (CAS: 57102-42-8) can provide guidance.[7]
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Hazard Statements: Likely to cause skin irritation and serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Wear protective gloves, protective clothing, and eye/face protection.
-
Use only outdoors or in a well-ventilated area.
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Avoid breathing dust/fume/gas/mist/vapors/spray.
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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IF ON SKIN: Wash with plenty of soap and water.
-
It is imperative to handle this compound in a fume hood with appropriate personal protective equipment (PPE). Consult the supplier-specific SDS for detailed safety information before handling.
Conclusion
9-([1,1'-Biphenyl]-4-yl)-3-(4-bromophenyl)-9H-carbazole is a specialized organic semiconductor with significant potential in the field of organic electronics. Its synthesis, achievable through well-established cross-coupling methodologies, yields a material with desirable thermal and electronic properties for OLED applications. As a host or hole-transporting material, it contributes to the efficiency, brightness, and longevity of these devices. Further research into this and related carbazole derivatives will undoubtedly continue to drive innovation in display and lighting technologies.
References
-
Uyanchem. (n.d.). Carbazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Utilization of 1,3-diiodobiphenyl for Ullmann coupling reaction with carbazole for the preparation of 16. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Carbazole Derivatives: Enhancing OLED Performance with High-Purity Intermediates. Retrieved from [Link]
- Kautny, P., Kader, T., Stöger, B., & Fröhlich, J. (2014). 9-(4-Bromophenyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o330–o331.
-
ResearchGate. (n.d.). Scope of N-arylation of carbazole with different iodobenzenes. Retrieved from [Link]
- Norio Miyaura, & Akira Suzuki. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Asian Journal of Chemistry. (2012).
- RSC Advances. (2024).
- National Center for Biotechnology Information. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Understanding 9-(4-bromophenyl)-2-phenyl-9H-carbazole: Properties, Applications, and Synthesis. Retrieved from [Link]
- MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- National Center for Biotechnology Information. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 19(9), 14247–14256.
-
ResearchGate. (2014). 9-(4-Bromophenyl)-9H-carbazole. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis and Properties of 3,8-Bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline for Phosphorescent OLEDs. Retrieved from [Link]
-
RSC Publishing. (n.d.). Integration of a bulky adamantane unit with 9-phenyl-9H-3,9′-bicarbazole: a novel host design for solution-processed narrowband TADF-OLEDs. Retrieved from [Link]
- Beilstein Journal of Organic Chemistry. (2013). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. 9, 1132–1137.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 9-Biphenyl-4-yl-3-(4-broMo-phenyl)-9H-carbazole [m.chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 57102-42-8|9-(4-Bromophenyl)-9H-carbazole|BLD Pharm [bldpharm.com]
